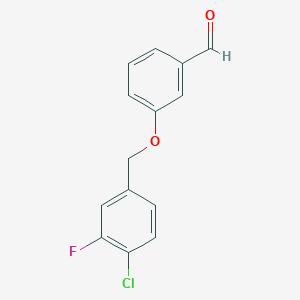
1-(Trimethylsilyl)-3-fluoro-4-(trifluoromethoxy)benzene
説明
1-(Trimethylsilyl)-3-fluoro-4-(trifluoromethoxy)benzene is a unique organosilicon compound characterized by the presence of a trimethylsilyl group, a fluorine atom, and a trifluoromethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong bases such as n-butyllithium and specific solvents like tetrahydrofuran (THF) to facilitate the lithiation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and may involve techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions: 1-(Trimethylsilyl)-3-fluoro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethoxy group.
Oxidation and Reduction Reactions: The presence of the trimethylsilyl group allows for potential oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as lithium diisopropylamide (LDA) and solvents like THF are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the trimethylsilyl group .
科学的研究の応用
1-(Trimethylsilyl)-3-fluoro-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
作用機序
The mechanism by which 1-(Trimethylsilyl)-3-fluoro-4-(trifluoromethoxy)benzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The trifluoromethoxy group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems . The trimethylsilyl group can also influence the compound’s reactivity and interaction with other molecules .
類似化合物との比較
- 1-(Trimethylsilyl)-4-fluoro-2-(trifluoromethoxy)benzene
- 1-(Trimethylsilyl)-2-fluoro-5-(trifluoromethoxy)benzene
- 1-(Trimethylsilyl)-3-fluoro-5-(trifluoromethoxy)benzene
Uniqueness: 1-(Trimethylsilyl)-3-fluoro-4-(trifluoromethoxy)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds . The presence of both the trimethylsilyl and trifluoromethoxy groups provides a distinct combination of properties that can be advantageous in various applications .
特性
IUPAC Name |
[3-fluoro-4-(trifluoromethoxy)phenyl]-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F4OSi/c1-16(2,3)7-4-5-9(8(11)6-7)15-10(12,13)14/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZCSYXZXDTTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C=C1)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F4OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801194725 | |
| Record name | Benzene, 2-fluoro-1-(trifluoromethoxy)-4-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443340-90-6 | |
| Record name | Benzene, 2-fluoro-1-(trifluoromethoxy)-4-(trimethylsilyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443340-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-fluoro-1-(trifluoromethoxy)-4-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde](/img/structure/B7995005.png)



![3-[(4-Methylpiperazino)methyl]thiophenol](/img/structure/B7995027.png)


![3-[2-(1,3-Dioxanyl)]-1-(4-ethoxyphenyl)-1-propanol](/img/structure/B7995069.png)
